3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine
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Overview
Description
3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a thiazole ring
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and its target.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The exact pathways and downstream effects would depend on the specific targets of the compound.
Result of Action
Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Thiazoles, which are a key component of this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazoles have been found to have a wide range of effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles have been found to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles have been found to have various effects over time in laboratory settings .
Dosage Effects in Animal Models
Thiazoles have been found to have various effects at different dosages in animal models .
Metabolic Pathways
Thiazoles have been found to be involved in various metabolic pathways .
Transport and Distribution
Thiazoles have been found to be transported and distributed in various ways within cells and tissues .
Subcellular Localization
Thiazoles have been found to localize in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine typically involves the reaction of 3-chloropyridine-2-carbaldehyde with 1,3-thiazole-5-methanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-thiazol-5-yl)methanol
- 2-Chloro-5-chloromethyl-1,3-thiazole
- Benzothiazole derivatives
Uniqueness
3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine is unique due to the presence of both a pyridine and a thiazole ring, which confer distinct chemical and biological properties. The combination of these heterocycles allows for versatile chemical modifications and a broad range of applications.
Properties
IUPAC Name |
5-[(3-chloropyridin-2-yl)oxymethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-8-2-1-3-12-9(8)13-5-7-4-11-6-14-7/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBBWBOOZOHIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC2=CN=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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